1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
“1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, compounds with benzene rings and boric acid ester intermediates have been obtained by a three-step substitution reaction . The structures of the compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of similar compounds have been analyzed using density functional theory (DFT) and compared with X-ray diffraction values . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described as a three-step substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular electrostatic potential and frontier molecular orbitals of the title compounds have been investigated by DFT, revealing some physicochemical properties of the compounds .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The synthesis and crystal structure of compounds similar to 1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been a focus of research. For example, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was synthesized through nucleophilic substitution reactions. Its structure was confirmed by various spectroscopic methods and X-ray diffraction, with further insights provided by density functional theory (DFT) studies (Yang et al., 2021).
DFT and Conformational Analysis : In addition to synthesis, there is a focus on the conformational and molecular structure analysis of such compounds using DFT. This approach helps in understanding the molecular electrostatic potential and frontier molecular orbitals, revealing critical aspects of their molecular structure and conformations (Yang et al., 2021).
Application in Biological Studies
Antimicrobial Activity : Some derivatives of 1H-pyrazoles, which may share structural similarities with 1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been studied for their antimicrobial properties. For example, fluorine-containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles demonstrated notable antibacterial activities against various bacterial strains (Gadakh et al., 2010).
Anticancer and Apoptotic Activities : Derivatives of pyrazole with benzo[d]thiazole, containing aminoguanidine units, showed potent anticancer properties, particularly against breast cancer and hepatocarcinoma cell lines. This suggests potential applications of similar structures in cancer research (Liu et al., 2019).
Electrochemical Studies
- Electrochemical Properties : Research has also been conducted on the electrochemical properties of fluorinated hydrazino-pyrazoles, which could provide insights into the electrochemical behavior of structurally related compounds like 1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This research opens avenues for exploring sustainable methods of synthesizing such compounds (Costea et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-6-5-7-14(18)8-12/h5-9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQULFUFLQFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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